Squalamine lactate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of squalamine lactate involves multiple steps starting from 3-beta-hydroxy-5-cholenic acid. The process includes protection, reduction, oxidation, and esterification reactions. Key steps include:

- Protection of 3-beta-hydroxy-5-cholenic acid with 2,3-dihydropyran in the presence of pyridinium p-toluenesulfonate to form bis-tetrahydropyranyl derivative.

- Reduction of the tetrahydropyranyl ester group with lithium aluminum hydride to yield an alcohol, followed by oxidation to an aldehyde under Swern conditions.

- Addition of isopropylmagnesium bromide to the aldehyde to produce a secondary alcohol, which is then silylated and deprotected to form an alcohol.

- Esterification, allylic oxidation, Birch reduction, and further reduction steps to form various intermediates.

- Final steps include nitrile reduction, protection of triamine, acetylation, hydrogenolysis, and treatment with sulfur trioxide to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly in the formation of key intermediates during its synthesis.

Reduction: Several reduction steps are involved in its synthesis, including Birch reduction and reduction with lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are used, such as the displacement of tosylate ester groups with sodium iodide.

Common Reagents and Conditions:

Oxidizing Agents: Chromium hexacarbonyl, t-butyl hydroperoxide.

Reducing Agents: Lithium aluminum hydride, K-Selectride, sodium in liquid ammonia.

Protecting Groups: Tetrahydropyranyl, t-butyldimethylsilyl chloride.

Catalysts: Pyridinium p-toluenesulfonate, sulfur trioxide.

Major Products: The major products formed during the synthesis of this compound include various protected and deprotected intermediates, secondary alcohols, and the final aminosterol compound.

Scientific Research Applications

Squalamine lactate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying aminosterol synthesis and reactions.

Industry: Potential applications in developing antimicrobial coatings and treatments for medical devices and surfaces.

Mechanism of Action

Squalamine lactate exerts its effects by interacting with cellular signaling pathways. It blocks the action of vascular endothelial growth factor (VEGF) and integrin expression, thereby inhibiting angiogenesis. This is achieved through its binding to calmodulin, which disrupts the signaling cascade common to VEGF and other growth factors .

Comparison with Similar Compounds

Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.

Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.

Uniqueness: this compound is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .

Biological Activity

Squalamine lactate, a novel aminosterol derived from the dogfish shark (Squalus acanthias), has emerged as a significant compound in the fields of oncology and ophthalmology due to its antiangiogenic and antitumor properties. This article delves into the biological activity of this compound, discussing its mechanisms, clinical applications, and research findings across various studies.

Squalamine exerts its biological effects primarily through the inhibition of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis. The mechanisms through which squalamine operates include:

- Inhibition of Sodium-Hydrogen Exchanger (NHE3) : Squalamine selectively inhibits the NHE3 isoform, leading to reduced hydrogen ion efflux from endothelial cells. This results in altered intracellular pH, which affects cell proliferation and migration .

- Endothelial Cell Targeting : Squalamine is preferentially taken up by endothelial cells, where it binds to calmodulin. This binding redistributes calmodulin within these cells, downregulating signaling pathways that promote angiogenesis .

Antitumor Activity

The antitumor effects of squalamine have been demonstrated in several preclinical models:

- Xenograft Models : In studies involving tumor-bearing mice, squalamine has shown significant inhibition of tumor growth in models for lung, breast, ovarian, and prostate cancers . For instance, in glioma xenograft models, a daily administration of squalamine at 20 mg/kg resulted in a 36-43% reduction in tumor growth .

- Combination Therapy : Squalamine enhances the efficacy of various cytotoxic agents such as cyclophosphamide and cisplatin when used in combination therapies. Studies indicate that this combination leads to statistically significant improvements in treatment outcomes compared to using chemotherapy alone .

Phase I/II Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- Phase I Study : A study aimed at determining the maximum tolerated dose (MTD) found that squalamine could be safely administered at doses up to 192 mg/m²/day as a continuous intravenous infusion over 120 hours. Dose-limiting toxicities included hepatotoxicity and fatigue .

- Ophthalmic Applications : A proof-of-concept trial investigated the use of topical this compound for treating macular edema secondary to retinal vein occlusion (RVO). Initial results suggest that squalamine may provide benefits beyond current anti-VEGF treatments .

Case Studies

- Choroidal Neovascularization : In a rat model study assessing choroidal neovascularization (CNV), systemic administration of squalamine resulted in a significant reduction in CNV thickness compared to controls (47 µm vs. 63 µm; P < 0.001). This suggests potential therapeutic applications for ocular diseases characterized by abnormal blood vessel growth .

Summary Table of Key Findings

| Study Type | Findings | Notes |

|---|---|---|

| Preclinical Models | Significant tumor growth inhibition across various cancer types | Enhanced effects with cytotoxic agents |

| Phase I Trial | MTD established at 192 mg/m²/day; hepatotoxicity observed | Safe for prolonged infusions |

| Ophthalmic Trial | Potential efficacy in treating RVO-induced macular edema | May complement anti-VEGF therapies |

| CNV Study | Reduced CNV thickness in treated rats | Supports further investigation |

Properties

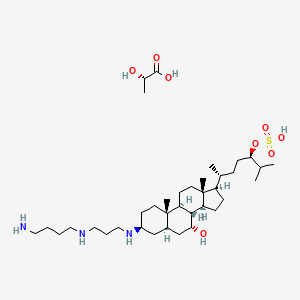

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953945 | |

| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320725-47-1 | |

| Record name | Squalamine lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALAMINE LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.